![molecular formula C9H9BrN4 B11758096 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B11758096.png)
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is a heterocyclic compound with the molecular formula C9H9BrN4. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine typically involves the bromination of a pyrrolopyrimidine precursor. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine with N-bromosuccinimide in chloroform under reflux conditions . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
N-bromosuccinimide: Used for bromination reactions.
Chloroform: Common solvent for reactions involving this compound.
Catalysts: Various catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in cancer research.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Another brominated pyrrolopyrimidine with similar biological activities.
5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine: A methylated derivative with distinct chemical properties.
Uniqueness
5-Bromo-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine is unique due to its cyclopropyl group, which can influence its biological activity and interactions with molecular targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles.
Eigenschaften
Molekularformel |
C9H9BrN4 |
|---|---|
Molekulargewicht |
253.10 g/mol |
IUPAC-Name |
5-bromo-7-cyclopropylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C9H9BrN4/c10-6-3-14(5-1-2-5)9-7(6)8(11)12-4-13-9/h3-5H,1-2H2,(H2,11,12,13) |
InChI-Schlüssel |
WQJGXKZMXKMRMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2C=C(C3=C(N=CN=C32)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11758021.png)
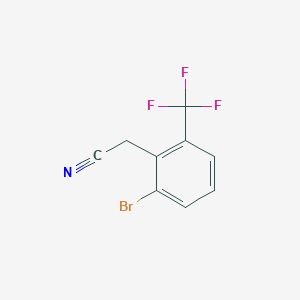
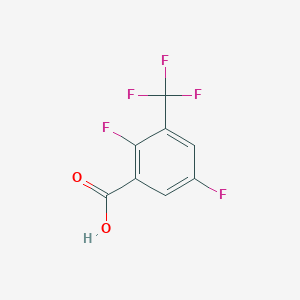
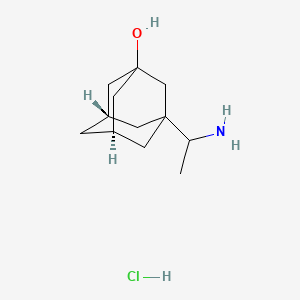
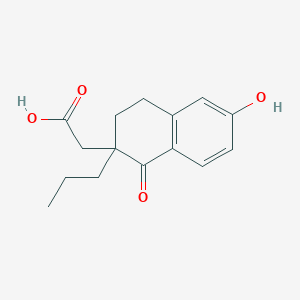

![tert-butyl N-[(1S,2R)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B11758041.png)
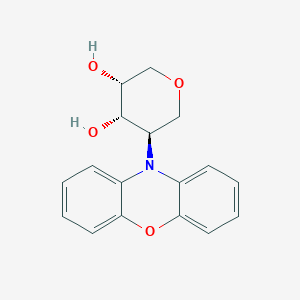
![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11758060.png)
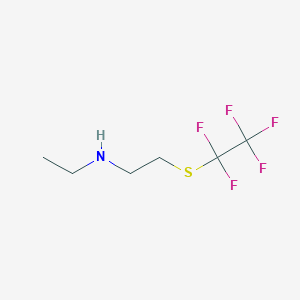

![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)
